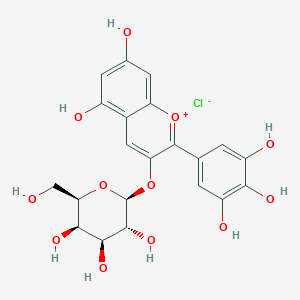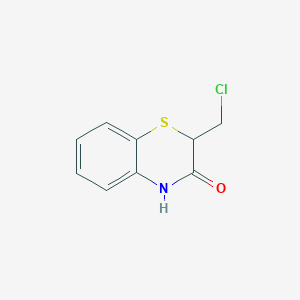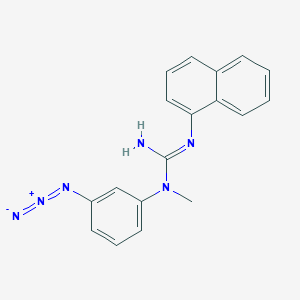
N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine, also known as SNAP-tag, is a small molecule that has gained significant attention in the scientific community due to its numerous applications in biological research. SNAP-tag is a genetically encoded protein that can be fused to a protein of interest, allowing for site-specific covalent labeling with a variety of probes.
Mecanismo De Acción
The mechanism of action of N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine involves the covalent attachment of a probe to the guanidine group of the protein of interest. The probe contains a benzyl group that reacts with the guanidine group to form a stable covalent bond. This covalent bond is resistant to denaturation and can be used to track the protein of interest in live cells.
Efectos Bioquímicos Y Fisiológicos
N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine does not have any known biochemical or physiological effects on cells or organisms. It is a small molecule that is easily metabolized and excreted from the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine is its specificity and versatility. It allows for site-specific covalent labeling of proteins of interest, which can be used to study protein localization, protein trafficking, and protein-protein interactions. The main limitation of N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine is its cost. The synthesis of N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine is complex and expensive, which limits its use in some laboratories.
Direcciones Futuras
There are numerous future directions for the use of N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine in biological research. One direction is the development of new probes that can be used to track different aspects of protein function, such as protein conformation and protein activity. Another direction is the development of new fusion proteins that can be used to study different aspects of cell biology, such as organelle dynamics and membrane trafficking. Finally, the use of N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine in live animal models could provide new insights into the function of proteins in vivo.
Métodos De Síntesis
The synthesis of N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine involves the use of heterocyclic chemistry. The first step involves the synthesis of 3-azidobenzoic acid, which is then reacted with 1-naphthylguanidine to form N-(3-azidophenyl)-N'-1-naphthylguanidine. The final step involves the methylation of the guanidine group to form N-(3-azidophenyl)-N-methyl-N'-1-naphthylguanidine, which is the final product.
Aplicaciones Científicas De Investigación
N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine has numerous applications in biological research, including protein localization, protein trafficking, and protein-protein interactions. N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine can be fused to a protein of interest, allowing for site-specific covalent labeling with a variety of probes, including fluorescent dyes, biotin, and nanoparticles. This labeling can be used to track the movement of proteins in live cells, study protein-protein interactions, and measure protein expression levels.
Propiedades
Número CAS |
137160-01-1 |
|---|---|
Nombre del producto |
N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine |
Fórmula molecular |
C18H16N6 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
1-(3-azidophenyl)-1-methyl-2-naphthalen-1-ylguanidine |
InChI |
InChI=1S/C18H16N6/c1-24(15-9-5-8-14(12-15)22-23-20)18(19)21-17-11-4-7-13-6-2-3-10-16(13)17/h2-12H,1H3,(H2,19,21) |
Clave InChI |
ZXJRJDHOPCFNGZ-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC(=C1)N=[N+]=[N-])C(=NC2=CC=CC3=CC=CC=C32)N |
SMILES canónico |
CN(C1=CC=CC(=C1)N=[N+]=[N-])C(=NC2=CC=CC3=CC=CC=C32)N |
Otros números CAS |
137160-01-1 |
Sinónimos |
N-(3-azidophenyl)-N-methyl-N'-1-naphthylguanidine N3PhMeNapG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




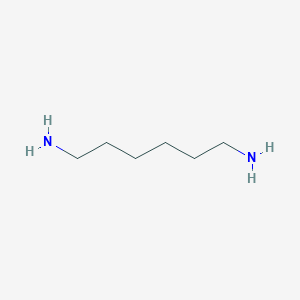
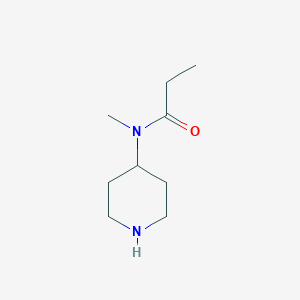
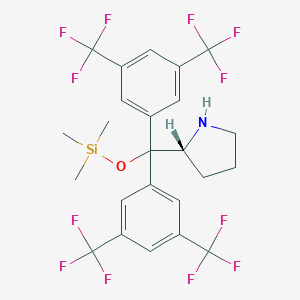
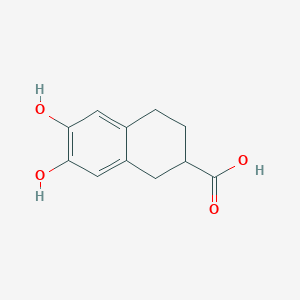
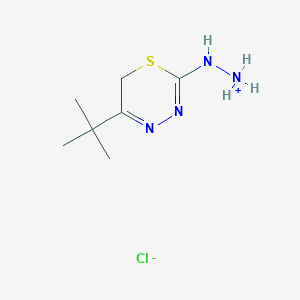
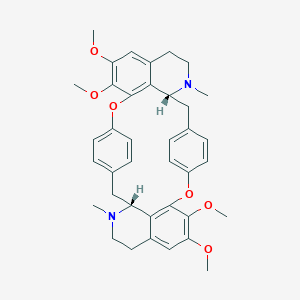

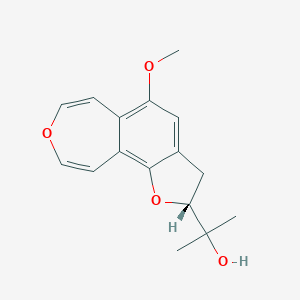

![tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B150075.png)

